molecular formula C21H30N2O4 B5663235 1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine

1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine

Cat. No. B5663235
M. Wt: 374.5 g/mol
InChI Key: OWIMVSLXPZLDLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple steps, including acylation, sulfonation, and substitution reactions. A study by Wang et al. (2015) outlines the synthesis of a closely related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, through three steps starting from piperidin-4-ylmethanol, achieving a total yield of 20.2% (Wang, M., Wang, W., Tang, Q., & Xu, S., 2015). This process highlights the complexity and challenges in synthesizing piperidine-based compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary significantly, with conformational differences influenced by substituents. Raghuvarman et al. (2014) analyzed the crystal structures of two piperidine derivatives, demonstrating the impact of different substituents on the piperidine ring's conformation (Raghuvarman, B., Sivakumar, R., Thanikachalam, V., & Aravindhan, S., 2014).

properties

IUPAC Name

3-methoxy-1-[4-[4-(2-methylpyrrolidine-1-carbonyl)phenoxy]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-16-4-3-12-23(16)21(25)17-5-7-18(8-6-17)27-19-9-13-22(14-10-19)20(24)11-15-26-2/h5-8,16,19H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIMVSLXPZLDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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